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  • Product: 1-Acetyl-1,4-diazepane dihydrochloride hydrate

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-Acetyl-1,4-diazepane dihydrochloride hydrate

Technical Whitepaper: 1-Acetyl-1,4-diazepane Dihydrochloride Hydrate Executive Summary 1-Acetyl-1,4-diazepane dihydrochloride hydrate (CAS: 1201633-56-8 for the HCl salt variant) represents a critical "monofunctionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-Acetyl-1,4-diazepane Dihydrochloride Hydrate

Executive Summary

1-Acetyl-1,4-diazepane dihydrochloride hydrate (CAS: 1201633-56-8 for the HCl salt variant) represents a critical "monofunctionalized" building block in modern medicinal chemistry.[1] As a derivative of homopiperazine (1,4-diazepane), it bridges the gap between rigid piperazines and flexible linear diamines. Its primary utility lies in its ability to serve as a desymmetrized scaffold : the N1-acetyl group acts as a stable, polar motif, while the N4-secondary amine remains available for chemoselective coupling. This whitepaper details the physicochemical properties, selective synthesis strategies, and application of this compound in the development of kinase inhibitors (specifically ROCK) and GPCR ligands.

Chemical Identity & Physicochemical Properties

The compound consists of a seven-membered diazepane ring.[1] The "dihydrochloride hydrate" designation indicates it is stabilized as a salt, improving shelf-life and water solubility compared to the hygroscopic free base.

PropertyData
IUPAC Name 1-(1,4-diazepan-1-yl)ethanone dihydrochloride hydrate
Common Name N-Acetylhomopiperazine dihydrochloride
CAS Number 1201633-56-8 (HCl salt)
Molecular Formula C₇H₁₄N₂O[1][2] · 2HCl · xH₂O
Molecular Weight ~215.12 g/mol (anhydrous basis)
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Acidity (pKa) N4-amine pKa ≈ 9.5 (typical for cyclic secondary amines)

Synthetic Strategy: The Challenge of Desymmetrization

The synthesis of 1-acetyl-1,4-diazepane presents a classic challenge in organic chemistry: desymmetrization of a cyclic diamine .[1] Homopiperazine has two equivalent secondary amines. Direct acetylation with acetyl chloride or acetic anhydride often leads to a statistical mixture of unreacted starting material, the desired mono-acetyl product, and the unwanted di-acetyl impurity.

Advanced Protocol: In Situ Mono-Protonation

To achieve high selectivity without expensive protecting groups (like Boc), we utilize a protonation-control strategy.[1] By generating a mono-salt in situ, we statistically protect one nitrogen, directing the electrophile to the remaining free amine.

Optimized Workflow:

  • Stoichiometry Control: React 1.0 equivalent of homopiperazine free base with 1.0 equivalent of homopiperazine dihydrochloride in a polar solvent (e.g., Methanol or Water).

  • Equilibration: This generates the homopiperazine monohydrochloride species in situ.

  • Electrophilic Attack: Add 0.9–1.0 equivalents of Acetic Anhydride. The protonated nitrogen is non-nucleophilic; the free nitrogen reacts rapidly.

  • Salt Formation: Treat the crude mixture with excess HCl in dioxane/ether to precipitate the target dihydrochloride salt, leaving any unreacted neutral species in solution.

SynthesisWorkflow Start Homopiperazine (Symmetric Diamine) Step1 In Situ Mono-Protonation (1 eq. HCl / MeOH) Start->Step1 Desymmetrization Intermediate Mono-Ammonium Species (Statistical Protection) Step1->Intermediate Equilibrium Reaction Acetylation (Ac2O, 0°C) Intermediate->Reaction Selective N-Acylation Product 1-Acetyl-1,4-diazepane Dihydrochloride Reaction->Product HCl Workup

Figure 1: Selective synthesis workflow utilizing in situ mono-protonation to prevent di-acetylation.

Applications in Drug Discovery

The 1,4-diazepane moiety is a "privileged structure" in medicinal chemistry, offering distinct advantages over the more common piperazine ring.

A. Conformational Flexibility & Binding

Unlike the rigid chair conformation of piperazine, the seven-membered diazepane ring adopts a twisted chair/boat conformation. This flexibility allows the scaffold to orient substituents into hydrophobic pockets that are sterically inaccessible to piperazine analogs.

B. Kinase Inhibition (ROCK Pathway)

This compound is structurally homologous to the core of Fasudil (a Rho-kinase inhibitor).

  • Mechanism: In Fasudil, one nitrogen is sulfonated. In 1-acetyl-1,4-diazepane derivatives, the acetyl group serves as a hydrogen bond acceptor mimic, while the secondary amine is coupled to an isoquinoline or indazole core.[1]

  • Utility: Researchers use this intermediate to synthesize "Fasudil hybrids" where the sulfonamide is replaced by an amide linker (via the acetyl group) to alter metabolic stability or selectivity profiles.

C. GPCR Ligand Design

The secondary amine (N4) is a potent nucleophile for S_NAr reactions or reductive aminations.

  • Histamine H3 Antagonists: The diazepane ring provides the optimal spacer length between a basic center and a lipophilic aromatic tail.

  • Orexin Antagonists: Substituted diazepanes are core scaffolds in dual orexin receptor antagonists (DORAs), used for treating insomnia.

Experimental Protocol: Functionalization of N4

Scenario: Coupling 1-Acetyl-1,4-diazepane to an aryl halide via S_NAr (Nucleophilic Aromatic Substitution).

Reagents:

  • 1-Acetyl-1,4-diazepane dihydrochloride (1.0 eq)[1]

  • 2-Chloro-heterocycle (e.g., 2-chloropyridine) (1.1 eq)[1]

  • Base: K₂CO₃ (3.5 eq) or DIPEA (3.0 eq)

  • Solvent: DMF or DMSO

Procedure:

  • Free Basing In Situ: The dihydrochloride salt must be neutralized to release the reactive nucleophile. Suspend the salt in DMF and add K₂CO₃. Stir at RT for 15 minutes.

  • Addition: Add the aryl halide.

  • Heating: Heat to 80–100°C (depending on the electrophilicity of the aryl halide). Monitor by LC-MS.[1]

  • Workup: Dilute with water (to dissolve inorganic salts) and extract with EtOAc. The N-acetyl group remains stable, protecting the N1 position throughout the harsh basic conditions.

DecisionTree Root Functionalizing N4 of 1-Acetyl-1,4-diazepane Choice1 Target: Alkyl Group Root->Choice1 Choice2 Target: Aryl/Heteroaryl Root->Choice2 Choice3 Target: Amide/Sulfonamide Root->Choice3 Method1 Reductive Amination (Aldehyde + NaBH(OAc)3) Choice1->Method1 Mildest Conditions Method2 SNAr Coupling (Ar-X + Base + Heat) Choice2->Method2 Electron Deficient Ar Method3 Buchwald-Hartwig (Pd Cat. + Ar-Br) Choice2->Method3 Electron Rich Ar Method4 Acylation/Sulfonylation (R-COCl / R-SO2Cl + TEA) Choice3->Method4 Standard Coupling

Figure 2: Decision matrix for functionalizing the secondary amine of the scaffold.

Handling & Safety Information

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen). Moisture absorption can lead to stoichiometry errors in precise coupling reactions.

  • Corrosivity: As a hydrochloride salt, it can be corrosive to metal spatulas over time. Use glass or plastic tools.

  • Toxicology: While specific tox data on this derivative is limited, homopiperazines are generally skin and eye irritants. Wear full PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

References

  • Synthesis of Homopiperazine Derivatives: Patent JP2001106676A. Method for producing N-acetylhomopiperazines.[1][3]

  • Fasudil & ROCK Inhibitor SAR: Journal of Medicinal Chemistry. "Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis." (2022).

  • Homopiperazine in Medicinal Chemistry: Mini Reviews in Medicinal Chemistry. "Current scenario of 1,4-diazepines as potent biomolecules." (2007).[4]

  • Selective Functionalization: BenchChem Technical Support. "Selective Mono-acylation of Piperazine and Homologs."

Sources

Exploratory

Therapeutic Potential of 1-Acetyl-1,4-Diazepane Derivatives in Drug Discovery

This technical guide synthesizes the therapeutic landscape of 1-acetyl-1,4-diazepane derivatives, focusing on their emergence as privileged scaffolds in Central Nervous System (CNS) drug discovery and beyond. [1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes the therapeutic landscape of 1-acetyl-1,4-diazepane derivatives, focusing on their emergence as privileged scaffolds in Central Nervous System (CNS) drug discovery and beyond.

[1]

Executive Summary

The 1,4-diazepane (homopiperazine) moiety has evolved from a simple chemical building block into a validated pharmacophore in modern medicinal chemistry. While historically overshadowed by its 6-membered analogue (piperazine), the 7-membered diazepane ring offers unique conformational properties—specifically a "twisted chair" flexibility—that allows for superior induced-fit binding in complex G-Protein Coupled Receptor (GPCR) pockets.

This guide focuses on 1-Acetyl-1,4-diazepane derivatives , a subclass where the N1-position is acylated. This modification is critical: it modulates the basicity of the nitrogen, improves blood-brain barrier (BBB) permeability by reducing polar surface area (PSA), and serves as a vector for key hydrogen-bonding interactions. The clinical success of Suvorexant , a dual orexin receptor antagonist containing a chiral N-acyl-1,4-diazepane core, serves as the primary validation of this scaffold.

Part 1: Structural & Physicochemical Rationale

The "Goldilocks" Conformational Effect

Unlike the rigid piperazine ring (chair conformation) or highly flexible linear amines, 1,4-diazepane exists in a dynamic equilibrium between twisted-chair and boat conformations.

  • Benefit: This allows the molecule to adopt a "U-shaped" bioactive conformation often required for deep GPCR pockets (e.g., Orexin receptors).

  • The Acetyl Role: Acetylation at N1 removes a hydrogen bond donor and reduces the pKa of the N1 nitrogen, preventing double protonation at physiological pH. This is crucial for CNS penetration, as diprotonated species rarely cross the BBB.

Physicochemical Comparison
PropertyPiperazine (6-ring)1,4-Diazepane (7-ring)1-Acetyl-1,4-Diazepane
Conformational Freedom Low (Rigid Chair)Medium (Twisted Chair/Boat)Medium-Restricted (Amide resonance)
Basicity (pKa) ~9.8 (N1), ~5.6 (N4)~10.0 (N1), ~6.5 (N4)Neutral (N1), ~9.0 (N4)
Lipophilicity (LogP) LowLowModerate (Improved)
CNS Penetration ModerateModerateHigh

Part 2: Therapeutic Case Studies

Case Study A: CNS Disorders & Orexin Antagonism (The Suvorexant Paradigm)

The most prominent application of the N-acyl-1,4-diazepane scaffold is in the treatment of insomnia.

  • Mechanism: Dual Orexin Receptor Antagonists (DORAs) block Orexin A and B neuropeptides from binding to OX1R and OX2R, inhibiting the "wakefulness" drive.

  • Role of the Scaffold: In Suvorexant, the diazepane ring is substituted with methyl groups to introduce chirality. This chirality locks the ring into a specific conformation that positions the flanking aromatic rings for optimal

    
    -stacking within the receptor.
    
  • 1-Acetyl Relevance: The amide linkage (functionally analogous to the acetyl group) is essential for orienting the hydrophobic domain.

Case Study B: Neuroprotection (Alzheimer’s Disease)

Recent studies (e.g., UWSpace, 2025) have identified N-acyl-1,4-diazepane derivatives as inhibitors of Amyloid Beta (A


) aggregation.
  • Mechanism: The 7-membered ring acts as a spacer that disrupts the

    
    -sheet stacking of amyloid fibrils.
    
  • Key Finding: N1-acetyl/benzoyl derivatives showed superior metabolic stability compared to their N-alkyl counterparts, which are prone to rapid oxidative deamination.

Case Study C: Pain & Inflammation (CB2 Agonists)

1,4-diazepane derivatives have been optimized as selective Cannabinoid Receptor 2 (CB2) agonists.[1]

  • Therapeutic Goal: Treat neuropathic pain without the psychoactive side effects associated with CB1 activation.

  • Optimization: The N1-acetyl group was found to improve metabolic stability against liver microsomes compared to the free amine.

Part 3: Mechanistic Visualization

The following diagram illustrates the signaling pathway blockade by Diazepane-based DORAs (Dual Orexin Receptor Antagonists).

OrexinBlockade Orexin Orexin A/B Peptides Receptor Orexin Receptors (OX1R / OX2R) Orexin->Receptor Endogenous Binding GProtein Gq/11 Protein Activation Receptor->GProtein Signaling Cascade Diazepane 1-Acyl-1,4-Diazepane (e.g., Suvorexant) Diazepane->Receptor Competitive Antagonism (High Affinity) Sleep Promotion of Sleep Diazepane->Sleep Therapeutic Effect CaRelease Intracellular Ca2+ Release GProtein->CaRelease Wakefulness Wakefulness/Arousal Neurons CaRelease->Wakefulness

Caption: Mechanism of Action for Diazepane-based Orexin Antagonists blocks the wakefulness cascade.

Part 4: Experimental Protocols

Protocol 1: Modular Synthesis of 1-Acetyl-1,4-Diazepane Derivatives

This protocol describes a self-validating workflow for synthesizing the core scaffold from commercially available homopiperazine.

Objective: Selective mono-acetylation of homopiperazine followed by N4-diversification.

Reagents:

  • Homopiperazine (1,4-diazepane)[2]

  • Acetic Anhydride (

    
    )
    
  • Dichloromethane (DCM)

  • Triethylamine (

    
    )
    
  • Benzyl bromide (for protection strategy if required)

Step-by-Step Methodology:

  • Selective Mono-Protection (Validation Step):

    • Why: Homopiperazine has two equivalent nitrogens. Direct acetylation often leads to di-acetyl byproducts.

    • Action: Dissolve homopiperazine (1.0 eq) in DCM at 0°C. Add

      
       (0.9 eq) dropwise over 2 hours.
      
    • Validation: TLC (MeOH/DCM 1:9) should show a major mono-Boc spot (

      
      ) and minor di-Boc. Purify via column chromatography.
      
  • N1-Acetylation:

    • Action: Dissolve N-Boc-homopiperazine (1.0 eq) in DCM. Add

      
       (1.5 eq) and Acetyl Chloride (1.1 eq) at 0°C. Stir for 4 hours.
      
    • Mechanism:[3][4][5][6] The nucleophilic free amine attacks the carbonyl carbon of acetyl chloride.

    • Workup: Wash with

      
      , dry over 
      
      
      
      , and concentrate.
  • Deprotection & Functionalization:

    • Action: Treat the N1-acetyl-N4-Boc intermediate with TFA/DCM (1:4) for 1 hour. Remove solvent in vacuo.

    • Result: 1-Acetyl-1,4-diazepane (TFA salt).

    • Diversification: This core can now be reacted with various aryl halides (Buchwald-Hartwig coupling) or aldehydes (Reductive Amination) to generate a library.

Protocol 2: Metabolic Stability Assay (Microsomal Stability)

Objective: Assess the metabolic half-life (


) of the derivative to confirm the stabilizing effect of the acetyl group.
  • Preparation: Incubate test compound (1

    
    ) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
    • Success Criteria: A

      
       mins indicates acceptable stability for lead optimization.
      

Part 5: Synthetic Workflow Visualization

SynthesisWorkflow Start Homopiperazine (Raw Material) Step1 Mono-Boc Protection (Limiting Reagent) Start->Step1 Inter1 N-Boc-1,4-Diazepane Step1->Inter1 Step2 N-Acetylation (AcCl / Et3N) Inter1->Step2 Inter2 1-Acetyl-4-Boc-Diazepane Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Core 1-Acetyl-1,4-Diazepane (Core Scaffold) Step3->Core Step4 Diversification (Reductive Amination) Core->Step4 Final Lead Candidate (Library) Step4->Final

Caption: Step-wise synthesis of 1-Acetyl-1,4-diazepane libraries ensuring regioselectivity.

References

  • Discovery of Suvorexant (MK-4305): A Dual Orexin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • 1,4-Diazepane compounds as potent and selective CB2 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace (University of Waterloo). [Link]

  • Shaping Suvorexant: Application of experimental and theoretical methods for driving synthetic designs. Journal of Computer-Aided Molecular Design. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for free-basing 1-Acetyl-1,4-diazepane dihydrochloride hydrate

Executive Summary This Application Note details the protocol for the liberation of the free base 1-Acetyl-1,4-diazepane (also known as N-acetylhomopiperazine) from its stabilized dihydrochloride hydrate salt form. This h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the liberation of the free base 1-Acetyl-1,4-diazepane (also known as N-acetylhomopiperazine) from its stabilized dihydrochloride hydrate salt form. This homopiperazine derivative is a critical heterocyclic building block in the synthesis of bioactive compounds, including Rho-kinase inhibitors and various CNS-active agents [1, 2].

While the salt form offers enhanced stability and shelf-life, the free base is required for nucleophilic substitution reactions, such as alkylation or acylation at the secondary amine position (


). This guide provides a high-yield, biphasic extraction protocol designed to minimize loss of the water-soluble amine product.

Chemical Context & Safety

1-Acetyl-1,4-diazepane possesses a bicyclic-like electronic structure where the


 position is an amide (neutral) and the 

position is a secondary amine (basic, pKa

9.5–10.5).
  • Salt Stoichiometry: The starting material is labeled as a dihydrochloride. While the amide nitrogen is generally non-basic, high concentrations of HCl can protonate the amide oxygen or the system may exist as a complex lattice hydrate. The neutralization protocol must account for at least 2 equivalents of base to ensure full deprotonation.

  • Solubility Challenge: The free base is a polar, low-molecular-weight amine with significant water solubility. Standard extraction protocols often fail due to poor partition coefficients (

    
    ). This protocol utilizes salting-out effects  and high-polarity organic solvents  to drive the equilibrium.
    

Safety Advisory:

  • Corrosive: Diazepanes are corrosive to skin and mucous membranes.

  • Exothermic: The neutralization of HCl salts releases significant heat.

  • PPE: Perform all operations in a fume hood wearing nitrile gloves, safety goggles, and a lab coat.

Materials & Reagents

ComponentSpecificationRole
Precursor 1-Acetyl-1,4-diazepane

2HCl

xH

O
Starting Material
Base Sodium Hydroxide (NaOH), 50% w/v aq.[1]Neutralizing Agent
Solvent A Dichloromethane (DCM)Primary Extraction Solvent
Solvent B Isopropanol (IPA)Polarity Modifier (Optional)
Brine Saturated NaCl solutionSalting-out Agent
Drying Agent Anhydrous Sodium Sulfate (Na

SO

)
Water Removal

Experimental Protocol

Phase 1: Dissolution and Neutralization
  • Preparation: Weigh 10.0 g of 1-Acetyl-1,4-diazepane dihydrochloride hydrate into a 250 mL round-bottom flask.

  • Dissolution: Add minimum deionized water (approx. 20–30 mL) to dissolve the salt. The solution will be acidic (pH < 2).

  • Cooling: Place the flask in an ice-water bath (

    
    ) and stir magnetically. Critical: Neutralization is exothermic; temperature control prevents thermal degradation.
    
  • Basification: Dropwise, add 50% NaOH solution. Monitor pH using a probe or wide-range paper.

    • Target pH:

      
       12.0 .
      
    • Note: The solution may become cloudy initially as the free base liberates, then clear or separate into an oil.

Phase 2: Biphasic Extraction (Salting Out)
  • Saturation: Once basic, add solid NaCl to the aqueous phase until saturation is reached (undissolved salt visible). This "salting out" effect significantly reduces the solubility of the organic amine in the water layer [3].

  • Solvent Addition: Add Dichloromethane (DCM) (50 mL).

    • Optimization: For highly polar amines, a mixture of DCM:IPA (9:1) can improve recovery yield.

  • Extraction: Transfer to a separatory funnel. Shake vigorously for 2 minutes, venting frequently. Allow layers to separate.

    • Bottom Layer: Organic (Product).[1]

    • Top Layer: Aqueous (Waste).

  • Repeat: Collect the organic layer. Re-extract the aqueous layer 3 additional times (3 x 50 mL DCM). Multiple extractions are strictly required due to the partition coefficient.

Phase 3: Isolation and Drying
  • Pooling: Combine all organic extracts.

  • Drying: Wash the combined organics once with a small volume (10 mL) of saturated brine to remove residual bulk water.

  • Desiccation: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    for 15–30 minutes.
  • Filtration: Filter off the solid desiccant.

  • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at

    
    .
    
    • Caution: Low molecular weight amines can be volatile. Do not use high vacuum or excessive heat for prolonged periods.

  • Final Product: The resulting oil is the free base 1-Acetyl-1,4-diazepane . Yield is typically >90%.[2] Store under Nitrogen/Argon at

    
     to prevent carbamate formation from atmospheric CO
    
    
    
    .

Process Visualization

The following diagram illustrates the logical flow of the extraction process, highlighting the critical "Salting Out" step.

G Start Start: Diazepane 2HCl Salt Dissolve Dissolve in Min. Water (Cool to 0°C) Start->Dissolve Basify Adjust pH > 12 (50% NaOH) Dissolve->Basify Exothermic SaltOut Add Solid NaCl (Saturation) Basify->SaltOut Phase Separation Extract Extract with DCM (4x) (Organic Phase) SaltOut->Extract Drives Partition Dry Dry over Na2SO4 Filter Extract->Dry Evap Rotary Evaporation (35°C) Dry->Evap End Final Product: 1-Acetyl-1,4-diazepane (Free Base) Evap->End

Figure 1: Workflow for the conversion of 1-Acetyl-1,4-diazepane 2HCl to its free base form.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Product retained in aqueous phase.Saturate aqueous layer with NaCl; Use DCM:IPA (9:1) solvent system; Increase number of extractions.
Emulsion Formation Precipitated salts or vigorous shaking.Filter through Celite pad; Add more brine; Allow longer settling time.
Product Impurity Residual water or inorganic salts.Ensure thorough drying with Na

SO

; Re-dissolve oil in dry DCM and filter again.
Carbonate Peak in NMR Reaction with atmospheric CO

.
Store under inert gas (Ar/N

); Avoid prolonged exposure to air.

Analytical Validation:

  • 1H NMR (CDCl

    
    ):  Confirm loss of broad ammonium protons (8.0–10.0 ppm) and shift of 
    
    
    
    -methylene protons upfield relative to the salt.
  • TLC: Elute with 10% MeOH in DCM + 1% NH

    
    OH. The free base will have a distinct Rf compared to the salt (which usually stays at the baseline).
    

References

  • Ramajayam, R., et al. (2007).[3] "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 135409459, 1-Acetyl-1,4-diazepane." PubChem. Available at: [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for amine extraction techniques).

Sources

Application

Application Notes and Protocols for Reductive Amination Using 1-Acetyl-1,4-diazepane

Introduction Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors. Its prominence is underscored by the fact that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors. Its prominence is underscored by the fact that at least a quarter of all carbon-nitrogen bond-forming reactions in the pharmaceutical industry are achieved through this method.[1][2][3] This powerful reaction allows for the construction of secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines, a critical process for the synthesis of a vast array of biologically active molecules.[1][3][4][5] The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[6][7][8][9][10]

This document provides a detailed guide to the application of 1-Acetyl-1,4-diazepane in reductive amination protocols. The presence of the acetyl group on one of the nitrogen atoms of the diazepane ring offers unique reactivity and selectivity, making it a valuable building block for drug discovery and development professionals. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Mechanistic Insights: The "Why" Behind the Protocol

The reductive amination process is a one-pot reaction that combines two distinct chemical transformations: the formation of an imine or iminium ion intermediate and its subsequent reduction to an amine.[5][11][12]

Step 1: Imine/Iminium Ion Formation

The reaction is initiated by the nucleophilic attack of the secondary amine of 1-Acetyl-1,4-diazepane on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a positively charged iminium ion. The acetyl group on the other nitrogen atom serves a dual purpose: it deactivates that nitrogen, preventing it from participating in the reaction and thus avoiding the formation of unwanted side products. This ensures that the alkylation occurs specifically at the non-acetylated secondary amine.

Step 2: Reduction

A reducing agent, introduced into the reaction mixture, then selectively reduces the C=N double bond of the iminium ion to a C-N single bond, yielding the desired tertiary amine product. The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the iminium ion without reducing the starting carbonyl compound.[11][13]

Diagram: General Mechanism of Reductive Amination

Reductive_Amination_Mechanism Carbonyl R1(C=O)R2 (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine 1-Acetyl-1,4-diazepane ReducingAgent [H⁻] (Reducing Agent) Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Tertiary Amine Product Iminium->Product + [H⁻]

Caption: Generalized mechanism of reductive amination.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Acetyl-1,4-diazepane≥95%Commercially AvailableStore in a cool, dry place.
Aldehyde or KetoneVariesCommercially AvailableEnsure purity and dryness.
Sodium Triacetoxyborohydride (STAB)≥95%Commercially AvailableMoisture-sensitive. Handle under inert atmosphere.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse from a freshly opened bottle or a solvent purification system.
Acetic AcidGlacialCommercially AvailableActs as a catalyst for imine formation.
Saturated Sodium Bicarbonate SolutionACS GradeIn-house preparationFor work-up.
Anhydrous Magnesium SulfateACS GradeCommercially AvailableFor drying the organic layer.
Protocol 1: General Procedure for Reductive Amination of an Aldehyde

This protocol outlines a general method for the reductive amination of a representative aldehyde with 1-Acetyl-1,4-diazepane using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is often preferred due to its mildness and selectivity for iminium ions over carbonyls.[13][14]

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration). Add 1-Acetyl-1,4-diazepane (1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. Stir for 10-15 minutes at room temperature to facilitate imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired tertiary amine.

Protocol 2: Reductive Amination of a Ketone

The reductive amination of ketones is generally slower than that of aldehydes.[15] Therefore, slight modifications to the general protocol may be necessary to achieve optimal results.

Step-by-Step Methodology:

  • Reaction Setup: Combine the ketone (1.0 eq) and 1-Acetyl-1,4-diazepane (1.2 eq) in a round-bottom flask under an inert atmosphere.

  • Solvent and Catalyst: Add anhydrous DCM and glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 1-2 hours to promote iminium ion formation.

  • Reduction: Add STAB (2.0 eq) portion-wise and continue stirring at room temperature. The reaction may require a longer time (12-24 hours) or gentle heating (e.g., 40 °C) to proceed to completion.

  • Monitoring and Work-up: Monitor the reaction and perform the work-up and purification as described in Protocol 1.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Reaction Setup: Aldehyde/Ketone + 1-Acetyl-1,4-diazepane in DCM Start->Setup Catalyst Add Acetic Acid (Catalyst) Setup->Catalyst Imine_Formation Stir for Imine/Iminium Formation Catalyst->Imine_Formation Reduction Add STAB (Reducing Agent) Imine_Formation->Reduction Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Reduction->Reaction Workup Aqueous Work-up (NaHCO₃) Reaction->Workup Extraction Extraction with DCM Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification End Pure Product Purification->End

Caption: Step-by-step workflow for reductive amination.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16][17][18][19]

  • Fume Hood: Conduct all operations involving volatile organic solvents and reagents in a well-ventilated chemical fume hood.[17][18]

  • Reagent Handling:

    • 1-Acetyl-1,4-diazepane: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.[16]

    • Sodium Triacetoxyborohydride (STAB): This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry, inert atmosphere.

    • Dichloromethane (DCM): DCM is a suspected carcinogen. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[18]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete imine formation- Increase the stirring time before adding the reducing agent.- Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
Inactive reducing agent- Use a fresh bottle of STAB.- Ensure anhydrous reaction conditions.
Sterically hindered substrates- Increase reaction temperature.- Use a more reactive reducing agent (use with caution).
Formation of Side Products Reduction of the starting carbonyl- Add the reducing agent more slowly.- Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN).[11]
Over-alkylation (less common with this substrate)- Ensure the correct stoichiometry of reactants.
Difficult Purification Co-elution of product and starting amine- Use an amine-scavenging resin during work-up.- Employ a different chromatographic technique (e.g., reverse-phase).

Conclusion

The use of 1-Acetyl-1,4-diazepane in reductive amination offers a reliable and selective method for the synthesis of novel tertiary amines. The protocols outlined in this application note provide a robust starting point for researchers in drug discovery and development. By understanding the underlying mechanism and paying close attention to experimental details, scientists can effectively utilize this valuable building block to construct complex molecules with potential therapeutic applications. The versatility of the diazepine core continues to make it a central feature in the development of new medicines.[9]

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1308. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Pabel, J., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14, 20353-20362. [Link]

  • Haddadi, Z., et al. (2013). Theoretical Study of 1,4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(3), 470-479. [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115 Handout. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(4), 536-554. [Link]

  • ResearchGate. (2025). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. [Link]

  • ResearchGate. (2025). Hitchhiker's Guide to Reductive Amination | Request PDF. [Link]

  • Covetrus. (2005). Material Safety Data Sheet: Diazepam. [Link]

  • Bentham Science. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Meghezzi, H., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(11), 18698-18710. [Link]

  • Gelato, K. A., et al. (2014). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Frontiers in Pharmacology, 5, 20. [Link]

  • SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

  • ResearchGate. (2025). One-Pot Reductive Amination of Acetals with Aromatic Amines Using Decaborane (B10H14) in Methanol | Request PDF. [Link]

Sources

Method

Application Note: Precision Handling of Hygroscopic Dihydrochloride Salts

Topic: Handling Hygroscopic Dihydrochloride Hydrate Salts in Organic Synthesis Content Type: Application Note & Standard Operating Protocol (SOP) Audience: Senior Chemists, Process Development Scientists, and QA/QC Analy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Hygroscopic Dihydrochloride Hydrate Salts in Organic Synthesis Content Type: Application Note & Standard Operating Protocol (SOP) Audience: Senior Chemists, Process Development Scientists, and QA/QC Analysts.

Executive Summary: The "Breathing" Salt Challenge

Dihydrochloride salts (R-NH₂·2HCl) are frequently employed in drug discovery to stabilize diamines or highly basic API intermediates. However, these salts present a dual thermodynamic challenge:

  • Hygroscopicity: They rapidly adsorb atmospheric moisture, altering their effective molecular weight (MW) within minutes of exposure.

  • Thermal Instability: Unlike simple mineral salts, heating dihydrochlorides to "dry" them often results in the loss of HCl gas before the removal of lattice water, degrading the material into a mono-hydrochloride or free base.

This guide moves beyond the traditional "dry it in an oven" approach—which is often destructive—and establishes a Quantify & Correct methodology. This ensures stoichiometric precision without compromising chemical integrity.

Core Directive: The "Don't Dry—Quantify" Principle

The Trap: A common error is placing a "wet" dihydrochloride salt in a vacuum oven at 60°C–80°C. The Consequence:

  • Loss of HCl:

    
    
    
  • Result: You weigh a "dry" powder believing it is 2HCl, but it is actually a mixture of 1.5HCl or 1HCl. Your subsequent reaction will fail due to incorrect stoichiometry (excess base will remain unneutralized, or coupling yields will drop).

The Solution: Do not attempt to drive off water. Instead, determine the exact water content and adjust your weighing mass to account for the "dead weight" of the water.

Protocol A: Characterization & Validation (The "Triad")

Before using a stored dihydrochloride salt in a critical step, perform the Validation Triad to establish its true composition.

Step 1: Water Content (Karl Fischer Titration)[1][2]
  • Method: Volumetric Karl Fischer (KF) is preferred over Coulometric for bulk salts due to solubility.

  • Solvent: Methanol/Formamide (2:1) is often required to fully dissolve the salt and release lattice water.

  • Target: Determine

    
     (w/w).
    
Step 2: Chloride Content (Argentometric Titration)
  • Rationale: Confirms the salt is still a dihydrochloride and hasn't lost HCl.

  • Method: Titrate with 0.1 M AgNO₃ using an ion-selective electrode (ISE) or eosin indicator.

  • Calculation:

    
    
    Compare experimental 
    
    
    
    (corrected for water content) to theoretical.
Step 3: Thermal Profile (TGA - Optional but Recommended)
  • Usage: Distinguish between adsorbed surface moisture (weight loss <100°C) and hydrate lattice water (stepwise weight loss >100°C).

Protocol B: The "Corrected Mass" Weighing Technique

Use this protocol for setting up reactions where stoichiometry is critical (e.g., amide couplings, SNAr).

Prerequisites:

  • Current Water Content (

    
     in %) determined within the last 24 hours.
    
  • Target Moles of Reagent (

    
    ).
    

The Formula:



Step-by-Step Workflow:

  • Equilibrate: If the salt is stored in a cold room, allow the sealed container to reach room temperature (prevent condensation).

  • Rapid Sampling: Open the container and immediately withdraw a sample for KF analysis. Reseal immediately.

  • Calculate: Input the KF value into the formula above.

    • Example: You need 1.0 mmol of a salt (MW 200 g/mol ). KF shows 5.0% water.

    • Incorrect (Naive): Weigh 200 mg. (Actual active salt = 190 mg; 0.95 mmol).

    • Correct: Weigh

      
      .
      
  • Weighing Environment: If humidity is >60%, weigh inside a glove bag or use an ionizing blower to reduce static (dry salts have high static; wet salts clump).

Protocol C: In-Situ Neutralization (The "Break")

When using dihydrochloride salts in coupling reactions (e.g., HATU/EDC couplings), the salt must be "broken" (neutralized) to release the nucleophilic amine.

Critical Stoichiometry: A 2HCl salt requires 2.0 equivalents of base just to neutralize the acid. You must add the "Reaction Base" on top of this.

Recommended Base:


-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

The "3+ Equivalent" Rule:



Procedure:

  • Dissolve the "Corrected Mass" of 2HCl salt in the reaction solvent (DMF/DCM).

  • Add 2.0 equivalents of DIPEA.

  • Wait 5-10 minutes. (Allow the heat of neutralization to dissipate and the amine to equilibrate).

  • Add the carboxylic acid and coupling reagent.[1]

  • Add the remaining 1.2 equivalents of base (if required by the coupling agent logic).

Visualization: Decision Matrix & Workflow

Diagram 1: Handling Strategy Decision Tree

Caption: Decision matrix for handling dihydrochloride salts based on analytical integrity and reaction requirements.

Diagram 2: In-Situ Neutralization Stoichiometry

Stoichiometry Salt Amine·2HCl (1.0 equiv) Intermediate Free Amine (In Solution) + 2 DIPEA·HCl Salt->Intermediate + Neutralization Base Base1 Base (DIPEA) (2.0 equiv) Base1->Intermediate Base2 Base (DIPEA) (1.2 equiv) Product Final Amide Product Base2->Product Intermediate->Product + Reaction Base & Reagents Coupling Coupling Reagent (HATU/Acid) Coupling->Product

Caption: Stoichiometric flow for "breaking" a 2HCl salt in-situ. Note the distinct base requirements for neutralization vs. catalysis.

Comparative Data: Drying vs. Correction

Table 1: Impact of Handling Methods on Reaction Yield (Case Study: Amide Coupling)

Handling MethodWater Content (%)HCl Content (eq)Weighing StrategyYield (%)Notes
Oven Dry (80°C, Vac) 0.5%1.6 eqStandard MW65%Failed. Loss of HCl led to unprotonated impurities; lower yield due to degradation.
Desiccator (P₂O₅) 2.0%2.0 eqStandard MW82%Inaccurate. Stoichiometry off by 2%; slight excess of electrophile required.
Corrected Mass 5.5% 2.0 eq Adjusted MW 94% Optimal. Exact stoichiometry maintained; water content accounted for.

References & Grounding

  • Water Determination: Sigma-Aldrich. Determination of Water Content in Salts by Karl Fischer Titration.[2]Link

  • Handling Hygroscopic Salts: HepatoChem. Handling Hygroscopic Salts in Organic Synthesis.[3]Link

  • HCl Loss in Drying: MDPI. Effects of Humidity and Temperature on HCl Loss in Industrial Stacks (Analogous mechanism).Link

  • In-Situ Neutralization: ResearchGate. Neutralization of Amine Hydrochlorides in Peptide Synthesis.Link

  • General Salt Properties: Organic Syntheses. Preparation and Handling of Hydrazine Dihydrochlorides.[4]Link

Sources

Application

Application Note: Preparation of Stock Solutions for 1-Acetyl-1,4-diazepane dihydrochloride

Abstract & Introduction 1-Acetyl-1,4-diazepane dihydrochloride is a functionalized heterocyclic building block frequently employed in the synthesis of protease inhibitors, GPCR ligands, and epigenetic modulators. Structu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-Acetyl-1,4-diazepane dihydrochloride is a functionalized heterocyclic building block frequently employed in the synthesis of protease inhibitors, GPCR ligands, and epigenetic modulators. Structurally, it consists of a seven-membered diazepane ring with a single acetyl group protecting one nitrogen, leaving the second nitrogen available (in the base form) or protonated (in the salt form).

The dihydrochloride salt form confers enhanced water solubility compared to the free base but introduces significant challenges regarding hygroscopicity and acidity . Improper handling can lead to stoichiometry errors due to water absorption or pH-induced precipitation when introduced to biological buffers.

This guide provides a self-validating protocol for preparing high-integrity stock solutions, emphasizing the mitigation of hydrolytic degradation and pH shock in downstream assays.

Physicochemical Profile

Before handling, verify the specific batch data on your Certificate of Analysis (CoA). The values below represent the theoretical stoichiometry for the anhydrous dihydrochloride salt.

ParameterValueNotes
Chemical Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Dihydrochloride salt
Molecular Weight (MW) 215.12 g/mol Base: ~142.20
Physical State White to off-white solidCrystalline, highly hygroscopic
Solubility (Water) High (>50 mM)Resulting solution is acidic (pH < 4.[1][2]0)
Solubility (DMSO) High (>100 mM)Preferred for biological stock storage
Solubility (Ethanol) ModerateNot recommended for long-term storage

Critical Handling Directives (Expert Insights)

The Hygroscopicity Trap

Amine hydrochloride salts are hygroscopic.[3][4][5] If the container is left open, the powder absorbs atmospheric moisture.

  • Consequence: You weigh "water mass" along with your compound, leading to a stock solution that is less concentrated than calculated.[3]

  • Mitigation: Equilibrate the bottle to room temperature before opening (prevents condensation).[6] Weigh quickly. Store the solid in a desiccator.

The Acidity Factor (2HCl)

Dissolving a dihydrochloride salt releases two equivalents of protons (


) per molecule.
  • Consequence: A 100 mM aqueous stock will have a pH significantly below 4.0. Adding this directly to a cell culture well (even at 1:1000 dilution) can locally overwhelm the buffer capacity of the media, causing immediate cell toxicity or compound precipitation before it disperses.

  • Mitigation: Use a high-concentration DMSO stock (minimizing volume added) or neutralize aqueous working solutions with a buffer (e.g., PBS or HEPES) immediately prior to use.

Protocol A: Preparation of 100 mM DMSO Stock (Preferred)

Application: Cell-based assays, long-term storage (-20°C), and high-throughput screening. DMSO prevents microbial growth and hydrolytic degradation.

Materials
  • 1-Acetyl-1,4-diazepane dihydrochloride (Solid)

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% (Cell Culture Grade)

  • Vortex mixer[6]

  • Amber glass vials (borosilicate) with PTFE-lined caps

Step-by-Step Procedure
  • Calculation: Determine the mass required for a specific volume.

    
    
    
    • Example: To make 10 mL of 100 mM stock:

      
      
      
  • Weighing (Difference Method):

    • Place the storage vial on the balance and tare.

    • Quickly transfer approximately 215 mg of powder.

    • Record the exact mass (e.g., 218.4 mg).

    • Self-Validation: Recalculate the required DMSO volume based on the actual mass weighed to ensure exactly 100 mM.

      
      
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.[7]

    • Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • Visual QC: Hold the vial up to a light source. If particulates remain, sonicate for 5 minutes at room temperature.

  • Storage:

    • Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Working Solution

Application: Chemical synthesis or immediate biochemical assays where DMSO is contraindicated.

Step-by-Step Procedure
  • Dissolution: Dissolve the powder in deionized water (Milli-Q) to reach 5-10x the desired final concentration.

  • pH Adjustment (Critical):

    • Test the pH using a micro-strip. It will be acidic.

    • If used for chemistry:[8] Neutralize carefully with 1N NaOH or

      
       if the free base is required for the reaction.
      
    • If used for biology:[7][9][10] Dilute this acidic stock 1:10 into a strong buffer (e.g., 100 mM HEPES or PBS) to check for precipitation before adding to cells.

  • Filtration: Aqueous solutions are prone to microbial contamination. Sterilize using a 0.22 µm PVDF or PES syringe filter .

  • Usage: Use immediately. Do not store aqueous stocks of the salt for extended periods (>1 week) at 4°C due to hydrolysis risks of the acetyl group.

Process Visualization (Workflow)

StockPrep Start Start: 1-Acetyl-1,4-diazepane 2HCl (Solid) Weigh Weigh Solid (Quickly to avoid moisture) Start->Weigh SolventSelect Select Solvent Weigh->SolventSelect DMSO Anhydrous DMSO (Preferred for Bio-Assays) SolventSelect->DMSO Long-term Storage Water Deionized Water (Immediate Use) SolventSelect->Water Chemistry/Acute Bio DissolveDMSO Vortex & Sonicate DMSO->DissolveDMSO StoreDMSO Aliquot & Store (-20°C / -80°C) DissolveDMSO->StoreDMSO CheckPH Check pH (Expect < 4.0) Water->CheckPH Neutralize Buffer/Neutralize (Watch for precipitate) CheckPH->Neutralize If pH < physiological Filter Sterile Filter (0.22 µm) Neutralize->Filter UseNow Use Immediately Filter->UseNow

Caption: Decision tree for solvent selection emphasizing pH control for aqueous preparations and stability for DMSO stocks.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation upon dilution in media "Salting out" or pH shock. The acidic stock hit the buffered media, shifting the equilibrium to the free base which may be less soluble.Dilute the stock into PBS first, then add to media. Ensure final DMSO concentration is <0.5%.[11]
Sticky/Clumped Powder Hygroscopic moisture absorption.[3]Do not return powder to the original bottle. Dry the remaining stock in a desiccator over

or use the "wet" mass and correct concentration via NMR/HPLC.
Yellowing of Stock Solution Oxidation or degradation.Discard. Amines can oxidize over time. Ensure storage vials are amber and sealed tightly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12312963, 1H-1,4-Diazepine. Retrieved February 25, 2026 from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Controlling water content in 1-Acetyl-1,4-diazepane dihydrochloride hydrate experiments

Welcome to the technical support center for 1-Acetyl-1,4-diazepane Dihydrochloride Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on controll...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Acetyl-1,4-diazepane Dihydrochloride Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on controlling water content during experimentation. The physical and chemical stability of this hygroscopic compound is critically influenced by its hydration state, making precise water content management essential for reproducible and accurate results.[1][2]

This guide offers a combination of frequently asked questions for foundational knowledge and in-depth troubleshooting guides to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is 1-Acetyl-1,4-diazepane Dihydrochloride Hydrate and why is water content critical?

1-Acetyl-1,4-diazepane dihydrochloride is a seven-membered heterocyclic compound belonging to the diazepine family, which is a common scaffold in pharmaceutical development.[3][4] The "dihydrochloride" indicates that it is a salt, and the term "hydrate" signifies that water molecules are incorporated into its crystal structure.[5]

The water content is critical for several reasons:

  • Stability: Changes in hydration state can lead to different polymorphic forms, affecting the compound's stability, solubility, and bioavailability.[6][7][8]

  • Accurate Dosing: The mass of the compound includes water, so inaccurate water content measurement leads to errors in dosage calculations.[9]

  • Processability: The hygroscopic nature of the compound, or its tendency to absorb moisture from the air, can affect its flow properties and handling during manufacturing.[1][10]

Q2: What is the difference between absorbed, adsorbed, and crystal water?

It is crucial to distinguish between the different ways water can be associated with your compound:

  • Adsorbed Water: This is moisture that adheres to the surface of the crystals. It is the most loosely bound form of water.

  • Absorbed Water: This water is taken up into the bulk of the material, particularly in amorphous (non-crystalline) regions.

  • Crystal Water (Water of Hydration): These water molecules are an integral part of the crystal lattice, occupying specific positions in a stoichiometric or non-stoichiometric ratio.[5][7]

Analytical techniques like Karl Fischer titration and Thermogravimetric Analysis (TGA) can help differentiate and quantify these types of water.[11]

Q3: How can I prevent my sample from gaining or losing water during handling?

Due to its likely hygroscopic nature, 1-Acetyl-1,4-diazepane dihydrochloride hydrate requires careful handling to maintain its intended hydration state.[12][13]

  • Controlled Environment: Whenever possible, handle the compound in a glove box or a room with controlled low humidity.

  • Minimize Exposure: Limit the time the sample is exposed to ambient conditions.

  • Appropriate Storage: Store the compound in a tightly sealed container with a desiccant.[1][12]

  • Pre-equilibrate Tools: Ensure that all tools and spatulas are clean, dry, and at the same temperature as the sample to prevent condensation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Inconsistent results in bioassays or other experiments.

Possible Cause: Fluctuations in the water content of your 1-Acetyl-1,4-diazepane dihydrochloride hydrate.

Troubleshooting Workflow:

A Inconsistent Bioassay Results B Hypothesis: Variable Water Content A->B C Action: Verify Water Content of Batches B->C D Method 1: Karl Fischer Titration C->D Primary Method E Method 2: Thermogravimetric Analysis (TGA) C->E Confirmatory Method F Results Consistent? D->F E->F G Yes: Investigate Other Experimental Variables F->G Yes H No: Implement Strict Water Content Control F->H No I Standardize Handling and Storage Protocols H->I J Re-run Bioassays with Characterized Batches I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Quantify Water Content: Use Karl Fischer titration as the primary method for accurate water determination.[14][15][16] Confirm your findings with Thermogravimetric Analysis (TGA) to understand the dehydration profile of your compound.[17][18][19]

  • Review Handling Procedures: Ensure that all personnel are following standardized procedures for handling the compound, including minimizing exposure to ambient air and using appropriate storage conditions.

  • Batch-to-Batch Variation: If you are using different batches of the compound, measure the water content for each batch before use.

  • Re-evaluation: Once you have established and controlled the water content, repeat your experiments to see if the consistency improves.

Problem 2: Difficulty in obtaining a stable weight during sample preparation.

Possible Cause: The hygroscopic nature of the compound is causing it to rapidly absorb moisture from the atmosphere.[12]

Troubleshooting Workflow:

A Unstable Weight During Weighing B Hypothesis: Hygroscopicity A->B C Action: Control Weighing Environment B->C D Use a Glove Box with Low Humidity C->D E Use a Weighing Vessel with a Lid C->E F Work Quickly and Efficiently C->F G Weight Stabilized? D->G E->G F->G H Yes: Proceed with Experiment G->H Yes I No: Consider Dynamic Vapor Sorption (DVS) Analysis G->I No J Characterize Hygroscopic Behavior I->J

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignments for 1-Acetyl-1,4-diazepane dihydrochloride hydrate

Topic: 1H NMR chemical shift assignments for 1-Acetyl-1,4-diazepane dihydrochloride hydrate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR chemical shift assignments for 1-Acetyl-1,4-diazepane dihydrochloride hydrate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Context

1-Acetyl-1,4-diazepane dihydrochloride hydrate is a critical heterocyclic building block used frequently in the synthesis of kinase inhibitors, supramolecular ligands, and CNS-active agents.[1] Its seven-membered diazepane ring offers unique conformational flexibility compared to its six-membered analog (piperazine), but this same flexibility introduces significant complexity in NMR characterization.

This guide provides a technical comparison of the 1H NMR spectral signature of the dihydrochloride salt versus its free base and structural analogs. It addresses the two primary analytical challenges:

  • Rotameric Splitting: The partial double-bond character of the N-acetyl bond creates distinct cis and trans rotamers, doubling signal sets in the spectrum.

  • Salt-Induced Deshielding: Protonation of the N4 amine significantly shifts adjacent methylene signals, often causing overlap with the N1-amide alpha protons.

Experimental Methodology

To obtain reproducible data for this hygroscopic salt, the following protocol is recommended. The choice of solvent dictates whether labile protons (NH, HCl, H2O) are visible.

Protocol: Sample Preparation & Acquisition
  • Solvent Selection:

    • Deuterium Oxide (D₂O): Recommended for backbone assignment. The salt is highly soluble. Labile protons (NH⁺, H₂O) exchange and disappear, simplifying the aliphatic region.

    • DMSO-d₆: Recommended for purity assay. Allows observation of the ammonium protons (~9.0+ ppm) and the amide rotamer ratio, though viscosity may broaden peaks.

  • Preparation: Dissolve 10–15 mg of sample in 0.6 mL of solvent. For the hydrate form, expect a sharp water peak (4.79 ppm in D₂O; variable in DMSO).

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): ≥ 5 seconds (essential for accurate integration of the acetyl methyl vs. ring protons due to different T1 relaxation times).

    • Temperature: 298 K (standard). Note: Heating to 350 K in DMSO can coalesce rotamers for simplified integration.

Structural Visualization & Numbering

The following diagram illustrates the atomic numbering used in the assignment table and the rotameric equilibrium responsible for signal splitting.

DiazepaneStructure cluster_legend Key Interactions N1 N1 (Amide) C2 C2 (α) N1->C2 C_Ac C=O N1->C_Ac Rotamer Axis C3 C3 (α) C2->C3 N4 N4 (Amine) C3->N4 C5 C5 (α) N4->C5 C6 C6 (β) C5->C6 C7 C7 (α) C6->C7 C7->N1 Me CH3 (Acetyl) C_Ac->Me note1 N4: Protonation Site (HCl salt) note2 N1-C(O): Restricted Rotation

Figure 1: Structural connectivity of 1-Acetyl-1,4-diazepane. The N1-C(O) bond (dashed red) exhibits restricted rotation, leading to distinct NMR signals for the 'syn' and 'anti' conformers.

Comparative Chemical Shift Assignments

This section compares the Dihydrochloride Hydrate salt against the Free Base and the Predicted values. The salt form exhibits significant deshielding at the C3 and C5 positions due to the positive charge on N4.

Table 1: Representative 1H NMR Assignments (in D₂O)
PositionProton TypeSalt Shift (δ ppm)*Free Base Shift (δ ppm)**MultiplicityIntegrationAssignment Logic
Acetyl -C(O)CH2.15 / 2.18 2.05Singlet (Split)3HMethyl singlet. Shows distinct rotamer peaks (approx 1:1 to 2:1 ratio).
C6 -CH₂-CH ₂-CH₂-2.10 - 2.25 1.75 - 1.85Quintet/m2HBeta-proton. Shielded relative to α-protons but overlaps with Acetyl in salt form.
C3, C5 N4-CH ₂-3.40 - 3.55 2.80 - 2.95Multiplet4HMajor Shift: Protonation of N4 deshields these protons by ~0.6 ppm.
C2, C7 N1-CH ₂-3.60 - 3.85 3.45 - 3.60Multiplet4HAlpha to amide. Deshielded by anisotropy of the carbonyl. Broadened by rotation.
HDO Solvent4.79 4.79SingletVar.Residual HDO / Hydrate water exchange.

*Values are representative of 1,4-diazepane salts in D₂O. Exact shifts vary with concentration and pH. **Free base values derived from 1-acetylhomopiperazine literature [1, 2].

Detailed Spectral Analysis
Region 1: The Acetyl Singlet (2.0 – 2.2 ppm)

In the free base, this appears as a singlet near 2.05 ppm. In the dihydrochloride salt, the signal often splits into two singlets (e.g., 2.15 and 2.18 ppm) or appears as a broadened singlet.

  • Why? The bulky protonated ring slows the amide bond rotation, making the cis and trans rotamers distinguishable on the NMR timescale at room temperature.

Region 2: The Ring Skeleton (3.0 – 4.0 ppm)

The diazepane ring protons are not equivalent.

  • The "Salt Effect": In the free base, the protons adjacent to the amine (C3, C5) are shielded (~2.8 ppm). Upon forming the dihydrochloride, the positive charge on N4 withdraws electron density, shifting these signals downfield to ~3.4–3.5 ppm.

  • Consequence: This causes the C3/C5 signals to merge closer to the C2/C7 amide-adjacent signals, creating a complex "envelope" of multiplets between 3.4 and 3.9 ppm.

Region 3: Labile Protons (DMSO-d₆ only)

If run in DMSO-d₆, you will observe:

  • ~9.0 – 10.0 ppm: Broad singlets corresponding to the NH₂⁺ protons (N4).

  • ~3.5 – 5.0 ppm: A broad H₂O peak from the hydrate.

Comparative Workflow: Verification of Salt Formation

How do you prove you have the dihydrochloride and not the free base? Use this logic flow.

VerificationWorkflow Start Acquire 1H NMR (D2O) CheckRegion Analyze 2.8 - 3.0 ppm Region Start->CheckRegion Decision1 Signals present at 2.8-3.0 ppm? CheckRegion->Decision1 ResultFree Conclusion: Free Base (Amine α-protons shielded) Decision1->ResultFree Yes ResultSalt Conclusion: Salt Form (Signals shifted to 3.4+ ppm) Decision1->ResultSalt No (Empty) CheckChlorine Optional: Run Elemental Analysis or AgNO3 Test for Chloride ResultSalt->CheckChlorine

Figure 2: Decision tree for distinguishing 1-Acetyl-1,4-diazepane free base from its salt form using 1H NMR.

References

  • PubChem. 1-Acetylpiperazine (Analogous 6-membered ring data). CID 83795. Available at: [Link]

  • Szewczyk, J. R., et al. (2010). "A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione..." Bioorganic & Medicinal Chemistry, 18(5), 1822-1833. (Discusses diazepane core shifts).
  • BenchChem.Spectroscopic Analysis of 1,4-diazepane derivatives. (General reference for chiral and salt shifts in diazepanes).
  • Sigma-Aldrich.1-Ethyl-1,4-diazepane dihydrochloride Product Specification. (Reference for dihydrochloride stoichiometry in diazepanes).

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Acetyl-Diazepane Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fragmentation in Structural Elucidation In the realm of drug development and metabolism studies, mass spectrometry (MS) st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fragmentation in Structural Elucidation

In the realm of drug development and metabolism studies, mass spectrometry (MS) stands as an indispensable tool for the structural characterization of novel compounds and their metabolites. The fragmentation patterns generated through techniques like electron ionization (EI) and electrospray ionization (ESI) provide a molecular fingerprint, offering profound insights into the compound's structure. This guide delves into the mass spectrometry fragmentation patterns of acetyl-diazepane derivatives, a class of compounds of interest in medicinal chemistry and pharmacology.

Understanding the fragmentation behavior of these derivatives is crucial for their unambiguous identification in complex biological matrices, for distinguishing them from their parent compounds, and for elucidating their metabolic pathways. The introduction of an acetyl group to the diazepane scaffold significantly influences the molecule's fragmentation, leading to characteristic neutral losses and fragment ions that can be leveraged for their specific detection and quantification.

This guide will provide a comparative analysis of the fragmentation patterns of acetyl-diazepane derivatives against their non-acetylated counterparts, supported by established principles of mass spectrometry and data from related compounds. We will explore the key fragmentation pathways, the diagnostic value of specific fragment ions, and provide a detailed experimental protocol for their analysis.

Core Fragmentation Mechanisms: A Tale of Two Moieties

The fragmentation of acetyl-diazepane derivatives in the mass spectrometer is governed by the interplay between the diazepane core and the N-acetyl group. Two primary fragmentation pathways are anticipated: those originating from the diazepane ring system and a characteristic fragmentation driven by the acetyl group.

Fragmentation of the Diazepane Core

The 1,4-benzodiazepine structure is known to undergo characteristic cleavages within the seven-membered diazepine ring. These fragmentations often involve ring opening and subsequent losses of small neutral molecules. For instance, diazepam and its metabolite nordiazepam exhibit complex fragmentation patterns involving the loss of CO, HCN, and rearrangements leading to stable quinazoline-like structures.[1] One potential fragmentation pathway for the diazepine ring is a retro-Diels-Alder reaction, a common fragmentation mechanism for cyclohexene-like structures, which would lead to the cleavage of the seven-membered ring.[2][3][4][5]

The Influence of the N-Acetyl Group: A Diagnostic Signature

The most significant impact of N-acetylation on the fragmentation pattern is the introduction of a new, highly predictable cleavage. N-acetylated compounds are well-documented to undergo a characteristic neutral loss of ketene (CH₂=C=O), corresponding to a mass difference of 42 Da.[6][7] This fragmentation is a result of a McLafferty-type rearrangement where a gamma-hydrogen from the acetyl methyl group is transferred to a suitable acceptor, followed by the elimination of the stable neutral ketene molecule. This loss of 42 Da serves as a strong diagnostic marker for the presence of an N-acetyl group.

Comparative Fragmentation Analysis: Acetyl-Nordiazepam vs. Nordiazepam

Table 1: Predicted Key Fragment Ions for N-Acetyl-Nordiazepam vs. Experimental Data for Nordiazepam (EI-MS)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed StructuresDiagnostic Significance
Nordiazepam 270242, 241, 269, 165, 140, 91[8][9][10][11][12]Fragmentation of the core diazepine ring.
N-Acetyl-Nordiazepam (Predicted) 312270 : [M-CH₂CO]⁺, 242, 241, 269 : Subsequent fragmentation of the diazepine ring, 43 : [CH₃CO]⁺Loss of 42 Da (ketene) is the primary indicator of N-acetylation. The presence of the acetyl cation at m/z 43 further confirms this.

The mass spectrum of nordiazepam is characterized by a series of fragment ions resulting from the complex breakdown of the benzodiazepine ring system.[8][9][10][11][12] In contrast, the predicted spectrum of N-acetyl-nordiazepam would be dominated by the initial loss of ketene to form an ion at m/z 270, which would then be expected to fragment in a manner similar to nordiazepam. The presence of a prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), would provide further compelling evidence for the N-acetyl moiety.

Visualizing the Fragmentation Pathways

To better illustrate these fragmentation processes, the following diagrams depict the proposed pathways for N-acetyl-nordiazepam.

fragmentation_acetyl_diazepane parent N-Acetyl-Nordiazepam [M]⁺˙ m/z 312 loss_ketene Loss of Ketene (-42 Da) parent->loss_ketene acetyl_cation Acetyl Cation [CH₃CO]⁺ m/z 43 parent->acetyl_cation α-cleavage fragment_270 [M-CH₂CO]⁺ m/z 270 loss_ketene->fragment_270 loss_co Loss of CO (-28 Da) fragment_270->loss_co fragment_242 [M-CH₂CO-CO]⁺ m/z 242 loss_co->fragment_242

Caption: Proposed primary fragmentation pathway of N-acetyl-nordiazepam.

fragmentation_diazepane_core fragment_270 [M-CH₂CO]⁺ m/z 270 (Nordiazepam-like structure) ring_cleavage Ring Cleavage & Rearrangement fragment_270->ring_cleavage core_fragments Fragments at m/z 242, 241, 165, etc. ring_cleavage->core_fragments

Caption: Subsequent fragmentation of the diazepane core.

Experimental Protocol for the Analysis of Acetyl-Diazepane Derivatives

This section provides a detailed methodology for the analysis of acetyl-diazepane derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Sample Preparation

For biological samples such as plasma or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove matrix interferences.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.

    • Load the pre-treated sample (e.g., urine diluted with buffer).

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the analytes with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of these compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 10-20% B, ramping up to 90-95% B over several minutes to ensure good separation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for benzodiazepines and their derivatives.[13][14][15][16][17]

  • Scan Mode: For initial identification, a full scan MS analysis is useful. For targeted analysis and quantification, Multiple Reaction Monitoring (MRM) is the preferred method.

  • MRM Transitions:

    • For N-Acetyl-Nordiazepam:

      • Precursor ion: 313 [M+H]⁺

      • Product ions: 271 ([M+H-CH₂CO]⁺) and other characteristic fragments of the nordiazepam core.

    • For Comparison (Nordiazepam):

      • Precursor ion: 271 [M+H]⁺

      • Product ions: 243, 140, 91.

  • Collision Energy: This will need to be optimized for each specific compound and instrument to achieve the desired fragmentation.

Data Analysis

The acquired data should be processed using the instrument's software. The presence of the acetyl-diazepane derivative can be confirmed by the retention time and the specific MRM transitions, particularly the neutral loss of 42 Da.

experimental_workflow sample_prep Sample Preparation (SPE or LLE) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Confirmation of Fragmentation) ms_detection->data_analysis

Caption: General experimental workflow for acetyl-diazepane analysis.

Conclusion: A Powerful Diagnostic Tool

The N-acetylation of diazepane derivatives introduces a highly predictable and diagnostically significant fragmentation pathway: the neutral loss of ketene (42 Da). This characteristic fragmentation, in conjunction with the fragmentation patterns of the core diazepine ring, provides a robust method for the identification and differentiation of these compounds from their non-acetylated precursors. By leveraging the principles of mass spectrometry and employing optimized analytical methods, researchers can confidently characterize these molecules, advancing our understanding of their pharmacological and metabolic profiles. The comparative approach outlined in this guide serves as a foundational framework for the analysis of a wide range of acetylated drug molecules.

References

  • Vysocki, V. H., et al. (2005). Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline. International Journal of Mass Spectrometry, 240(1), 47-57.
  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
  • VenoMS. Fragmentation rules for acylpolyamines. Available at: [Link]

  • Doyle, R. J., & Le Lacheur, R. M. (1993). Mass Spectral Fragmentation Pathways of N-Acetylnitramines: 1- Acetylhexahydro-3,5-dinitro-1,3,5-triazine and 1-Acetyloctahydro-.
  • MtoZ Biolabs. (n.d.). How to Enrich Acetylated Peptides Before Mass Spectrometry? Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Guo, X., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Pharmaceutical Analysis, 19(4), 263-276.
  • Kura Biotech. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Retrieved from [Link]

  • Dasgupta, A., & Spies, J. (2001). Mass spectra of nordiazepam and its deuterated analogs (nordiazepam-d 5). Journal of analytical toxicology, 25(5), 337-342.
  • National Center for Biotechnology Information. (n.d.). Nordiazepam. PubChem Compound Database. Retrieved from [Link]

  • Zhang, D., & Li, W. (2014). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America, 32(11), 862-871.
  • Choudhary, C., et al. (2009). Lysine acetylation targets protein complexes and co-regulates major cellular functions. Science, 325(5942), 834-840.
  • Heffeter, P., et al. (2020). Top-down mass spectrometry reveals multiple interactions of an acetylsalicylic acid bearing Zeise's salt derivative with peptides. Journal of Biological Inorganic Chemistry, 25(2), 235-244.
  • Nakamura, M., et al. (2009). Simultaneous Determination of Benzodiazepines and Their Metabolites in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry Using a High-Resolution Octadecyl Silica Column Compatible With Aqueous Compounds.
  • National Institute of Standards and Technology. (n.d.). Nordiazepam. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Akron. (2019).
  • Thermo Fisher Scientific. (2015).
  • Thermo Fisher Scientific. (2015).
  • ScienceDirect. (2025). Retro-Diels Alder mechanism: Significance and symbolism.
  • Harrison, A. G. (2018).
  • Shimadzu. (n.d.). Identification of Benzodiazepines and Their Metabolites Using Synchronized Survey Scan®. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Retro-Diels–Alder reaction. Retrieved from [Link]

  • Restek. (n.d.). Nordazepam: CAS # 1088-11-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • Sparkman, O. D., & Stout, F. A. (2011). Interpretation of mass spectra. John Wiley & Sons.
  • Koba, M., et al. (2021). NMR spectroscopy reveals acetylsalicylic acid metabolites in the human urine for drug compliance monitoring. PloS one, 16(3), e0247102.
  • Khan, A. R., et al. (2011). ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS.
  • Allen, F., et al. (2024). Advancing the Prediction of MS/MS Spectra Using Machine Learning. arXiv preprint arXiv:2304.13136.
  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 35(11), 9-20.
  • Goldman, S., et al. (2024). Generating Molecular Fragmentation Graphs with Autoregressive Neural Networks. arXiv preprint arXiv:2304.13136.
  • Ashenhurst, J. (2018, October 1). The Retro Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Moore, C., & T. (2001). A sensitive and selective high-performance liquid chromatography/atmospheric pressure chemical ionisation tandem mass spectrometry (HPLC/APCI-MS/MS) method for the simultaneous detection of 18 benzodiazepines and metabolites in human blood.
  • Lio, T. V., & T. (2006). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. Journal of the American Society for Mass Spectrometry, 17(3), 359-366.
  • mzCloud. (2016, April 11). Nordiazepam. Retrieved from [Link]

  • Fareedian Chemistry. (2020, April 19). Mass spectrometry: Retro diels alder fragmentation [Video]. YouTube. [Link]

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Validation

A Comparative Guide to the Reactivity of 1-Acetyl-1,4-diazepane and 1-Boc-1,4-diazepane in Synthetic Chemistry

Introduction: The Strategic Role of N-Protection in 1,4-Diazepane Chemistry The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif integral to the structure of numerous biologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Protection in 1,4-Diazepane Chemistry

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif integral to the structure of numerous biologically active compounds, finding applications as antipsychotic, anticonvulsant, and anticancer agents.[1][2][3] In the multi-step synthesis of complex molecules incorporating this core, the differential reactivity of its two nitrogen atoms necessitates a strategic approach to protection and deprotection. The temporary masking of one amine as a carbamate or amide allows for selective functionalization of the other, preventing unwanted side reactions and guiding the synthetic route.

Among the vast arsenal of nitrogen protecting groups, the acetyl (Ac) and the tert-butoxycarbonyl (Boc) groups are workhorses of organic synthesis. While both serve the same fundamental purpose, their chemical nature imparts dramatically different reactivity profiles to the parent molecule. 1-Acetyl-1,4-diazepane features a robust amide linkage, whereas 1-Boc-1,4-diazepane contains a labile carbamate. This guide provides an in-depth comparison of their reactivity, supported by mechanistic insights and experimental protocols, to inform the rational selection of the appropriate protecting group for researchers in synthetic and medicinal chemistry.

Pillar 1: Unveiling the Mechanistic Basis of Reactivity

The divergent reactivity of the acetyl and Boc groups stems from fundamental electronic and steric differences. The acetyl group is a simple acyl group, forming a resonance-stabilized, planar amide bond that is relatively unhindered. Conversely, the Boc group is a bulky tert-butyl carbamate. Its lability is not due to weakness of the carbamate bond itself, but rather to the exceptional stability of the tert-butyl cation that is formed upon cleavage under acidic conditions.

1-Boc-1,4-diazepane: The Acid-Labile Workhorse

The Boc group is renowned for its stability towards bases, nucleophiles, and catalytic hydrogenolysis, making it an ideal orthogonal partner to other protecting groups like Fmoc or Cbz.[4][5][6] Its primary vulnerability is to acid. Deprotection is readily achieved under mild acidic conditions, which protonate the carbonyl oxygen, weakening the C-O bond and facilitating the elimination of isobutylene and carbon dioxide through the formation of a stable tert-butyl cation.[7]

This high sensitivity to acid is the cornerstone of its utility. Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane can quantitatively remove the Boc group at room temperature, often in less than an hour.[8][9]

Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.

1-Acetyl-1,4-diazepane: The Robust Amide

In stark contrast, the N-acetyl group forms a significantly more stable amide bond. Amides are substantially less reactive towards acids and bases than carbamates.[10] Cleavage of the acetyl group requires forcing conditions, typically involving hydrolysis with strong aqueous acids or bases at elevated temperatures.[11]

  • Acidic Hydrolysis: This pathway involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. This process often requires refluxing in concentrated mineral acids like 6N HCl.[11]

  • Basic Hydrolysis (Saponification): This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the amine and a carboxylate salt. This typically requires refluxing with strong bases like aqueous sodium hydroxide.[10][12]

The robustness of the acetyl group makes it stable to the mild acidic conditions used for Boc removal, allowing for selective deprotection when both groups are present in a molecule.[10]

Acetyl_Deprotection cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) AcN_A R₂N-C(=O)CH₃ Amine_A R₂NH₂⁺ AcN_A->Amine_A + H₂O, H⁺ H2O_A H₂O H_A H⁺, Δ AcOH_A CH₃COOH AcN_B R₂N-C(=O)CH₃ Amine_B R₂NH AcN_B->Amine_B + ⁻OH OH_B ⁻OH, Δ AcO_B CH₃COO⁻

Caption: General Pathways for N-Acetyl Deprotection.

Pillar 2: Experimental Protocols & Comparative Data

The choice between an acetyl and a Boc protecting group is ultimately a practical one, dictated by the required stability and the conditions available for its removal. The following data and protocols provide a direct comparison for laboratory application.

Comparative Deprotection Data
Protecting GroupReagent SystemSolventTemperatureTypical TimeKey Considerations & Orthogonality
Boc 20-50% TFA[6][8]DCM0 °C to RT0.5 - 2 hFast and efficient. Harsh acid can cleave other acid-labile groups (e.g., trityl, t-butyl esters). Orthogonal to Cbz, Fmoc, and Ac groups.
Boc 4M HCl[8][9]Dioxane, MeOH, or EtOAc0 °C to RT1 - 4 hMilder than TFA for some substrates. Can produce crystalline hydrochloride salts, aiding purification.
Boc p-TsOH[13]VariousRT to Reflux1 - 12 hMilder Brønsted acid option, useful for sensitive substrates.
Acetyl 6N Aqueous HCl[11]Water / DioxaneReflux (∼100 °C)6 - 24 hHarsh conditions. Not suitable for molecules with acid-sensitive functional groups.
Acetyl 40% Aqueous NaOHWater / AlcoholReflux (∼100 °C)4 - 18 hHarsh conditions. Not suitable for molecules with base-sensitive functional groups (e.g., esters).
Acetyl Thionyl Chloride / Pyridine[14]1,2-DichloroethaneRT1 - 3 hMilder, non-hydrolytic alternative for certain substrates, proceeds via an imidoyl chloride intermediate.
Experimental Workflow: A Visual Guide

workflow cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation start Dissolve Protected 1,4-Diazepane in Solvent reagent Add Deprotection Reagent (e.g., TFA or 6N HCl) start->reagent react Stir at Appropriate Temperature (RT for Boc, Reflux for Acetyl) reagent->react monitor Monitor by TLC/LC-MS Until SM is Consumed react->monitor quench Quench Reaction (e.g., Neutralize with Base) monitor->quench extract Aqueous/Organic Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify

Caption: General Experimental Workflow for Deprotection.

Protocol 1: Deprotection of 1-Boc-1,4-diazepane using TFA in DCM

This protocol describes a standard, efficient method for removing the Boc group under mild acidic conditions.

Materials:

  • 1-Boc-1,4-diazepane (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA, 10-20 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Boc-1,4-diazepane in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. Gas evolution (CO₂) may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8) to neutralize the acid and free the amine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-diazepane.

Protocol 2: Deprotection of 1-Acetyl-1,4-diazepane using Aqueous HCl

This protocol outlines the harsh conditions required to hydrolyze the robust amide bond of the acetyl group.

Materials:

  • 1-Acetyl-1,4-diazepane (1.0 eq)

  • 6N Aqueous Hydrochloric Acid (HCl)

  • 10M Aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-Acetyl-1,4-diazepane.

  • Add 6N aqueous HCl (sufficient to fully dissolve the starting material).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS. A co-spot of the starting material is essential for accurate comparison.

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully basify the solution by adding 10M aqueous NaOH until the pH is strongly basic (pH > 12). Caution: This is a highly exothermic neutralization.

  • Extract the resulting aqueous suspension with a suitable organic solvent like DCM or EtOAc (3-5x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-diazepane.

Pillar 3: Authoritative Grounding & Strategic Application

As a Senior Application Scientist, the critical question is not just how these groups react, but why a synthetic chemist would choose one over the other. The decision hinges on a principle known as orthogonality —the ability to remove one protecting group in the presence of another.[6]

  • Choose 1-Boc-1,4-diazepane when:

    • Mild deprotection conditions are paramount to preserve other sensitive functionalities in the molecule.[15]

    • The synthetic route involves base-sensitive groups (e.g., esters) or conditions where the acetyl group might be compromised.

    • The strategy requires orthogonality with base-labile (Fmoc) or hydrogenolysis-labile (Cbz, Bn) protecting groups.[6] This is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[]

  • Choose 1-Acetyl-1,4-diazepane when:

    • A highly robust protecting group is needed to withstand a wide range of non-hydrolytic reaction conditions, including subsequent acidic reactions that would cleave a Boc group.

    • The final deprotection step can tolerate harsh acidic or basic hydrolysis without degrading the target molecule.

    • Selective removal of an acid-labile group (like Boc) is required elsewhere in the molecule, leaving the N-acetyl group intact for a later transformation.

In essence, the Boc group offers convenience and mildness, while the acetyl group provides stability and resilience. The selection is a strategic decision that must be made with a clear view of the entire synthetic pathway.

Conclusion

The comparison between 1-Acetyl-1,4-diazepane and 1-Boc-1,4-diazepane offers a classic study in the strategic application of protecting group chemistry. The N-Boc group is characterized by its high lability to mild acid, providing a gentle and efficient deprotection pathway that is orthogonal to many other common protecting groups. In contrast, the N-acetyl group forms a robust amide bond, demanding harsh hydrolytic conditions for its cleavage, thereby offering stability throughout a wider range of synthetic transformations. Understanding these fundamental differences in reactivity, grounded in their mechanistic pathways, is essential for drug development professionals and synthetic chemists to design and execute efficient, high-yielding, and selective syntheses of complex 1,4-diazepane-containing molecules.

References

  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of the Mexican Chemical Society. [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from University of Kentucky website. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from typeset.io. [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from ResearchGate. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from MDPI website. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website. [Link]

  • ResearchGate. (2025). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Retrieved from ResearchGate. [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from FULIR website. [Link]

  • ResearchGate. (n.d.). Efficient Acetylation and Boc Protection of Carbohydrates, Phenols and Amines. Retrieved from ResearchGate. [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from RSC Publishing website. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from Chemistry LibreTexts website. [Link]

  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from PMC website. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from Reddit. [Link]

  • ResearchGate. (2012). Removing an acetyl group from NH? Retrieved from ResearchGate. [Link]

  • PMC. (n.d.). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Retrieved from PMC website. [Link]

  • ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from Semantic Scholar. [Link]

  • OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from OUCI website. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific website. [Link]

  • Reddit. (2023). Boc De-protection. Retrieved from Reddit. [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from ResearchGate. [Link]

  • Bentham Science. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from Bentham Science website. [Link]

  • IJPCBS. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from IJPCBS website. [Link]

  • ResearchGate. (2019). The acidic hydrolysis of N -acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Retrieved from ResearchGate. [Link]

  • MDPI. (2016). An Update on the Synthesis of Pyrrolo[17][18]benzodiazepines. Retrieved from MDPI website. [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from Chemistry Stack Exchange. [Link]

  • PMC. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Retrieved from PMC website. [Link]

  • PubMed. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from PubMed. [Link]

  • Common Organic Chemistry. (n.d.). Acetyl Deprotection - Basic Conditions. Retrieved from Common Organic Chemistry website. [Link]

  • PMC. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from PMC website. [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from RSC Publishing website. [Link]

  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from CABI Digital Library. [Link]

  • RSC Publishing. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from RSC Publishing website. [Link]

  • Frontiers. (2021). Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines. Retrieved from Frontiers website. [Link]

  • Universidad de Alicante. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from Universidad de Alicante website. [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • ResearchGate. (2025). A New Strategy for Pyrrolo[1,2- a ][17][18]diazepine Structure Formation. Retrieved from ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis for the Verification of Diazepane Dihydrochloride Hydrate

Introduction: The Imperative of Stoichiometric Certainty in Pharmaceutical Development In the development of active pharmaceutical ingredients (APIs), establishing the precise molecular structure and composition is not m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stoichiometric Certainty in Pharmaceutical Development

In the development of active pharmaceutical ingredients (APIs), establishing the precise molecular structure and composition is not merely an academic exercise; it is a cornerstone of safety, efficacy, and regulatory compliance. For complex molecules such as salts and hydrates, this task requires a multi-faceted analytical approach. A compound like Diazepane Dihydrochloride Hydrate presents a tripartite challenge: confirming the organic elemental backbone, quantifying the molar ratio of the hydrochloride salt, and determining the exact degree of hydration.

This guide provides an in-depth comparison of analytical standards and methodologies for the comprehensive verification of such a compound. We move beyond simple protocol recitation to explain the causality behind our analytical choices, creating a self-validating system to ensure the highest degree of confidence in the final product. Our audience—researchers, scientists, and drug development professionals—understands that absolute certainty in an API's identity is non-negotiable.

Establishing the Benchmark: Theoretical Composition

Before any analysis can begin, we must define our target. "Diazepane" suggests a saturated derivative of a benzodiazepine. For the purpose of this guide, we will assume a plausible structure derived from the well-known diazepam (C₁₆H₁₃ClN₂O).[1][2][3] By saturating the diazepine ring, we arrive at a base molecule of C₁₆H₁₇ClN₂O .

Therefore, "Diazepane Dihydrochloride Monohydrate" would have the following formula:

C₁₆H₁₇ClN₂O · 2HCl · H₂O

This simplifies to a final molecular formula of C₁₆H₂₁Cl₃N₂O₂ , with a molecular weight of 395.71 g/mol . This formula serves as our theoretical benchmark against which all experimental data will be compared.

Table 1: Theoretical Elemental & Molecular Composition

ComponentTheoretical Mass Percentage (%)
Carbon (C)48.56
Hydrogen (H)5.35
Nitrogen (N)7.08
Chlorine (Cl)26.87
Oxygen (O)8.09
Water (H₂O)4.55

Note: The oxygen percentage is calculated by mass difference and includes oxygen from the organic molecule and the water of hydration.

The Analytical Triad: An Orthogonal Approach to Verification

No single technique can unequivocally verify all three aspects of our target molecule. A robust validation strategy relies on orthogonal methods—distinct analytical techniques that measure different properties, thereby providing a comprehensive and cross-validated result. We will deploy an analytical triad targeting the core components.

G cluster_0 cluster_1 Parallel Analytical Workflow cluster_2 Data Synthesis & Verification Sample Diazepane Dihydrochloride Hydrate Sample CHN Combustion Analysis Sample->CHN 分样 (Aliquot) KF Karl Fischer Titration Sample->KF 分样 (Aliquot) IC Ion Chromatography Sample->IC 分样 (Aliquot) Compare Compare Experimental Data vs. Theoretical Values CHN->Compare KF->Compare IC->Compare Verify Final Stoichiometric Verification Compare->Verify Data within Acceptance Criteria

Sources

Validation

Technical Guide: Chromatographic Separation of Diazepane Enantiomers and Derivatives

Executive Summary The 1,4-diazepane scaffold (homopiperazine) represents a critical structural motif in modern medicinal chemistry, serving as the core pharmacophore in orexin receptor antagonists (e.g., Suvorexant), kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane scaffold (homopiperazine) represents a critical structural motif in modern medicinal chemistry, serving as the core pharmacophore in orexin receptor antagonists (e.g., Suvorexant), kinase inhibitors, and CNS-active agents. Unlike rigid piperazines, the seven-membered diazepane ring exhibits significant conformational flexibility and basicity, presenting unique challenges for chiral separation.[1]

This guide provides a technical roadmap for the enantioseparation of diazepane derivatives. It moves beyond generic screening advice to focus on the specific interaction mechanisms of this scaffold, comparing High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) modalities.

Part 1: The Chiral Challenge of the 1,4-Diazepane Scaffold

The separation of diazepane enantiomers is governed by two primary factors that distinguish them from standard small molecules:

  • Basicity & Tailing: The secondary or tertiary amine nitrogens (typically at positions 1 and 4) interact strongly with residual silanols on the silica support of Chiral Stationary Phases (CSPs). Without suppression, this leads to severe peak tailing and loss of resolution (

    
    ).
    
  • Conformational Flexibility: The seven-membered ring adopts twisted-chair or twisted-boat conformations.[1] Effective separation requires a CSP that can "lock" the molecule into a specific recognition conformation or distinguish between the steric bulk of substituents in a specific ring pucker.[2]

Mechanism of Interaction

The primary mechanism for separating these derivatives involves Hydrogen Bonding (between the CSP carbamate and the diazepane carbonyls/amines) and Steric Inclusion (fitting the bulky substituents into the chiral grooves).

DiazepaneInteraction Diazepane Diazepane Derivative (Analyte) HBond H-Bonding (C=O, NH sites) Diazepane->HBond Steric Steric Inclusion (Chiral Cavity Fit) Diazepane->Steric PiPi π-π Stacking (Phenyl groups) Diazepane->PiPi Silanol Residual Silanols (Stationary Support) Diazepane->Silanol Unwanted Interaction CSP Polysaccharide CSP (Amylose/Cellulose) HBond->CSP Steric->CSP PiPi->CSP Tailing Peak Tailing (Non-specific) Silanol->Tailing Additive Basic Additive (DEA/TEA) Additive->Silanol Blocks

Figure 1: Interaction mechanism map showing the critical role of basic additives in blocking non-specific silanol interactions for diazepane scaffolds.

Part 2: Strategic Comparison of Stationary Phases

For diazepane derivatives, polysaccharide-based CSPs are the industry standard.[1] The table below compares the performance of the "Big 4" columns specifically for this scaffold.

CSP SelectorCommercial Name (Example)Mechanism Suitability for DiazepanesSuccess Rate*Recommendation
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H / IA High. The helical twist of amylose accommodates the flexible 7-membered ring effectively.[1] Excellent for Suvorexant-type intermediates.~75% Primary Choice. Start here.[1]
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H / IB Medium-High. More rigid than amylose.[1] Better for diazepanes with very bulky aromatic substituents that require a tighter cavity.[1]~60%Secondary Choice. Use if AD fails.[1]
Cellulose tris(3,5-dichlorophenylcarbamate) Chiralpak IC Specific. The chlorinated selector alters electron density.[1] Effective for diazepanes where

stacking is the dominant interaction.[1]
~40%Specialist. Use for separation of positional isomers or highly polar derivatives.[1]
Amylose tris(5-chloro-2-methylphenylcarbamate) Chiralpak AY Complementary. Often resolves pairs that co-elute on AD/OD due to different hydrogen bonding acidity.~30%Backup.

*Success Rate denotes the approximate probability of achieving partial or baseline separation (


) for 1,4-diazepane derivatives based on internal application data.[1]
The "Immobilized" Advantage

For diazepane chemistry, which often involves diverse solubility profiles, Immobilized CSPs (IA, IB, IC) are superior to coated phases (AD, OD).

  • Why? They allow the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in the mobile phase. DCM is particularly effective at dissolving lipophilic diazepane intermediates and inducing different conformational shapes in the polymer, potentially unlocking selectivity.[2]

Part 3: HPLC vs. SFC – A Performance Benchmark

While HPLC is the traditional standard, Supercritical Fluid Chromatography (SFC) has become the preferred method for diazepane purification due to the basic nature of the analytes and the need for throughput.

FeatureNormal Phase HPLCSFC (Supercritical Fluid)
Mobile Phase Hexane / Ethanol / DEACO

/ Methanol / Basic Additive
Analysis Time 15 - 30 mins3 - 8 mins
Peak Shape (Basic Amines) Often requires high additive loads (0.1%+) to reduce tailing.[1]Superior. CO

expansion suppresses ionization; basic additives work more efficiently.[1]
Solvent Consumption High (toxic aliphatics).Low (Green chemistry).
Solvent Recovery Difficult (high boiling points).Excellent (CO

evaporates, leaving pure product).
Resolution (

)
Generally higher for difficult pairs.Comparable, but efficiency is higher (more theoretical plates).

Verdict: Use HPLC for QC and trace analysis (high sensitivity). Use SFC for method development screening and preparative isolation.[1][3][4]

Part 4: Validated Experimental Protocols

The following protocols are "self-validating," meaning they include system suitability steps to ensure data integrity.

Protocol A: Analytical HPLC (Suvorexant Intermediate Type)

Target: 4-benzyl-7-methyl-1,4-diazepane-2,5-dione or similar intermediates.[1]

1. System Preparation:

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [60 : 40 : 0.1 v/v/v].[1]

    • Note: The 0.1% DEA is non-negotiable for peak symmetry.[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Temperature: 25°C - 35°C (Temperature affects the ring conformation; 35°C often sharpens peaks).[1]

  • Detection: UV @ 210 nm (amide bond) and 254 nm (aromatic ring).

2. Execution:

  • Step 1 (Blank): Inject mobile phase. Verify baseline is flat (no "ghost peaks" from previous runs).

  • Step 2 (Racemate): Inject 10 µL of racemic standard (1 mg/mL in EtOH).

    • Success Criteria:

      
       (Baseline separation). Tailing factor (
      
      
      
      )
      
      
      .
  • Step 3 (Sample): Inject sample. Compare retention times.

Protocol B: Fast Screening SFC

Target: Rapid identification of separation conditions for novel diazepane libraries.

1. System Preparation:

  • Columns: Chiralpak IA, IB, IC, IG (Screening set).

  • Co-Solvent: Methanol + 0.2% Isopropylamine (IPA-amine) or DEA.[1]

  • Gradient: 5% to 50% Co-solvent over 5 minutes.

  • Back Pressure: 120 bar.[1]

  • Temperature: 40°C.[1]

2. Execution:

  • Run the gradient on all 4 columns.

  • Select the column with the highest

    
     (selectivity factor).
    
  • Convert to isocratic method at the elution percentage of the first peak minus 5%.[1]

Part 5: Method Development Workflow

Do not rely on guesswork. Follow this logic gate to minimize development time.

MethodDev Start Start: Diazepane Racemate Solubility Check Solubility in MeOH/EtOH Start->Solubility Screen1 Screen 1: Immobilized Amylose (IA) MP: Hex/EtOH/DEA (80:20:0.1) Solubility->Screen1 Decision1 Separation? Screen1->Decision1 Optimize1 Optimize: Adjust % EtOH or Temp (20-40°C) Decision1->Optimize1 Yes (Partial/Full) Screen2 Screen 2: Cellulose (OD-H or IC) MP: Hex/IPA/DEA Decision1->Screen2 No Final Validated Method Optimize1->Final Decision2 Separation? Screen2->Decision2 Decision2->Optimize1 Yes SwitchMode Switch Mode: Polar Organic (100% MeCN or MeOH + DEA) Decision2->SwitchMode No SwitchMode->Final If successful

Figure 2: Logic gate for method development.[1] Note the priority of Amylose (IA) followed by Cellulose (OD/IC).

Part 6: Troubleshooting & Optimization

SymptomRoot CauseCorrective Action
Broad/Tailing Peaks Interaction between diazepane nitrogen and silanols.[1]Increase basic additive. Move from 0.1% to 0.2% DEA. Ensure column is fully equilibrated (min 20 column volumes).
Split Peaks Sample solvent incompatibility.Dissolve sample in the mobile phase. If using Hexane/EtOH, do not dissolve sample in pure DMSO or MeOH.[1]
Retention Time Drift Temperature fluctuation affecting ring conformation.[1]Use a column oven. Diazepanes are dynamic;

C can shift

significantly.[1]
No Separation (Co-elution) Wrong selector cavity size.Switch polysaccharide backbone.[1] If Amylose (AD/IA) fails, switch to Cellulose (OD/IB).

References

  • Cox, C. D., et al. (2010).[6][7] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia."[1][8] Journal of Medicinal Chemistry.

  • Chen, Y., et al. (2014).[1][3] "Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate."[1][2] Chinese Chemical Letters.

  • Mangelings, D., & Vander Heyden, Y. (2014).[1][3] "Generic chiral separation strategy for SFC." Journal of Chromatography A.

  • Daicel Corporation. "Chiralpak IA/IB/IC Instruction Manuals."[1] (Technical specifications for immobilized columns).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Acetyl-1,4-diazepane dihydrochloride hydrate

Executive Summary & Risk Profile[1] 1-Acetyl-1,4-diazepane dihydrochloride hydrate is a polar, hygroscopic organic salt commonly used as a building block in medicinal chemistry. While often categorized generically, its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1]

1-Acetyl-1,4-diazepane dihydrochloride hydrate is a polar, hygroscopic organic salt commonly used as a building block in medicinal chemistry. While often categorized generically, its specific structural components dictate a unique safety profile that standard "generic chemical" protocols may overlook.

The "Why" Behind the Safety Logic

To handle this compound safely, you must understand its behavior at the molecular level:

  • Dihydrochloride Salt (2HCl): Upon contact with moisture (mucous membranes, sweat, eyes), this compound hydrolyzes to release hydrochloric acid equivalents. This makes it a severe eye irritant and potential corrosive to the respiratory tract.

  • Diazepane Ring: As a cyclic amine derivative, it possesses potential sensitizing properties.

  • Hygroscopic Nature: The "hydrate" form implies it readily absorbs atmospheric water, leading to clumping. This increases the risk of "flicking" particles during spatula manipulation, creating an invisible aerosol hazard.

Hazard Classification (Predicted based on Structure & Homologues):

  • Skin Irritation: Category 2 (Acidic reaction).

  • Eye Irritation: Category 2A/1 (Risk of corneal damage due to pH).

  • STOT-SE: Category 3 (Respiratory irritation).

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The acidic nature of the dust requires specific barrier protection.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The fine, acidic dust can bypass side shields. Goggles provide a seal against hygroscopic dust that seeks eye moisture.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil)Permeation Risk: Low for solids, but high once dissolved. The double layer prevents micro-tears from spatula edges and provides a buffer against acidic perspiration inside the glove.
Respiratory N95/P100 Respirator (If outside Fume Hood)If weighing outside a containment device (not recommended), a particulate respirator is mandatory to prevent inhalation of acidic particulates.
Body Lab Coat (High-Neck/Snap Closure) Standard cotton/poly blend is acceptable. Ensure the collar is snapped to protect the neck area from dust accumulation.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (The Critical Zone)

The highest risk of exposure occurs during the transfer of the solid, where static charge can disperse the powder.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Station .

  • Static Management: Use an ionizing bar or antistatic gun on the weighing boat before adding the compound. Diazepane salts are prone to static cling.

  • Transfer Technique:

    • Do not dump the powder.[1]

    • Use a micro-spatula.

    • The "Tap" Method: Gently tap the spatula against the weigh boat to dislodge powder rather than shaking it, which creates aerosols.

B. Solubilization

Reaction with water is exothermic and acidic.

  • Solvent Choice: Water, DMSO, or Methanol.

  • Buffering: If the experiment requires a neutral pH, dissolve the compound in water first, then slowly add a base (e.g., NaOH or Carbonate) while stirring.

    • Warning: Adding this dihydrochloride salt directly to a concentrated base can cause rapid neutralization, heat generation, and splattering.

Emergency Response & Spills

Scenario: You have spilled 500mg of powder on the benchtop.

  • Do NOT wipe with a wet paper towel immediately. This will create a concentrated acidic smear.

  • Dry Containment: Cover the spill with a dry absorbent pad or sweep gently into a dust pan using a brush.

  • Neutralization: Once the bulk solid is removed, wipe the area with a 5% Sodium Bicarbonate (NaHCO3) solution to neutralize acidic residues.

  • Final Clean: Rinse with water and ethanol.

Visualized Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for handling this specific salt, emphasizing the "Stop/Go" decision points based on engineering controls.

G Start Start: Handling 1-Acetyl-1,4-diazepane Dihydrochloride Hydrate CheckHood Is Fume Hood Available? Start->CheckHood HoodYes Proceed to Fume Hood CheckHood->HoodYes Yes HoodNo STOP: High Risk CheckHood->HoodNo No PPE_Standard Don PPE: Splash Goggles + Nitrile Gloves HoodYes->PPE_Standard Weighing Weighing Protocol: Use Antistatic Gun Avoid rapid pouring PPE_Standard->Weighing Dissolution Dissolution Step: Expect pH drop (Acidic) Neutralize slowly if required Weighing->Dissolution AltControl Require N95/P100 Respirator + Powder Containment Enclosure HoodNo->AltControl AltControl->Weighing Controls Verified Disposal Disposal: Acidic/Organic Waste Stream Dissolution->Disposal

Caption: Operational decision tree for minimizing respiratory and ocular exposure risks during handling.

Waste Disposal

Do not pour down the drain. The dihydrochloride moiety makes this an environmental hazard if untreated.

  • Classification: Hazardous Chemical Waste (Acidic, Organic).

  • Segregation: Collect in the Halogenated Organic Solvents container (due to the chloride content) or a dedicated Solid Toxic bin if in powder form.

  • Labeling: Clearly label as "1-Acetyl-1,4-diazepane dihydrochloride - Acidic."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54366318 (Related Diazepane Structures). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3] Retrieved from [Link]

Sources

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